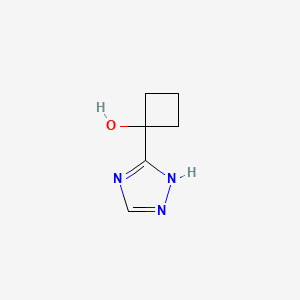

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

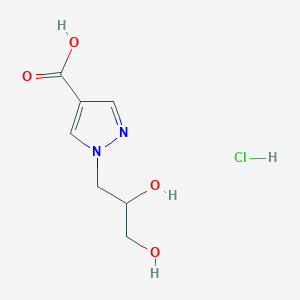

“1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol” is a structurally novel compound that has been designed as an antimycobacterial agent . It was developed using a molecular hybridization approach, integrating the essential features of inhibitors acting on enzymes of the shikimate pathway .

Synthesis Analysis

The synthesis of “this compound” involves the integration of the essential features of inhibitors acting on enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, were considered in the design of this compound .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 4H-1,2,4-triazol-3-yl group attached to a cyclobutan-1-ol group . This structure is believed to contribute to its antimycobacterial activity .作用機序

Target of Action

The primary targets of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol are the enzymes of the shikimate pathway, specifically dehydroquinase (DHQ) and shikimate kinase . These enzymes are involved in the biosynthesis of aromatic amino acids and other aromatic compounds, and they represent comparatively newer targets for antitubercular research .

Mode of Action

The compound interacts with its targets by integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported DHQ inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of this compound . Docking studies of the molecules were carried out on the enzyme DHQ .

Biochemical Pathways

The affected biochemical pathway is the shikimate pathway. This pathway is pivotal for the development of newer antitubercular agents . The compound acts as a dual inhibitor on both dehydroquinase and shikimate kinase enzymes of the shikimate pathway . This dual action would be valuable in the mycobacterial resistance scenario .

Result of Action

The molecular and cellular effects of the compound’s action result in promising activity against H37Rv strains of Mycobacterium tuberculosis . The compound exhibits a minimum inhibitory concentration (MIC) of 0.59–15.5 μg/ml . Five of the evaluated compounds exhibit MIC < 1 μg/ml . CC50 values indicate compounds are non-toxic, with selectivity indices >28 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound has shown promising results in laboratory conditions against Mycobacterium tuberculosis .

実験室実験の利点と制限

The advantages of using 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol in lab experiments include its potent antifungal and antibacterial properties, as well as its potential use in the treatment of cancer. Additionally, this compound has a low toxicity profile, making it a safe option for further research. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis.

将来の方向性

There are several future directions for the research and development of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol. These include the development of new antimicrobial agents based on this compound, the exploration of its potential use in the treatment of cancer, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.

合成法

The synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol involves the reaction of cyclobutanone with hydrazine hydrate, followed by the addition of sodium nitrite and ammonium chloride. The resulting product is then treated with sodium hydroxide to obtain the desired compound.

科学的研究の応用

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol has been extensively researched for its potential applications in various fields. It has been found to exhibit significant antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

生化学分析

Biochemical Properties

It is known that triazole compounds can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and properties of the triazole compound .

Cellular Effects

Some triazole compounds have been found to inhibit the proliferation of certain cancer cells by inducing apoptosis

Molecular Mechanism

It is suggested that triazole compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Triazole compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

特性

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-6(2-1-3-6)5-7-4-8-9-5/h4,10H,1-3H2,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCYGAONCHDJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=NN2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2423496.png)

![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine](/img/structure/B2423499.png)

![Methyl 2-amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2423503.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2423506.png)

![N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2423509.png)

![2,4-dichloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2423510.png)

![N-(3-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2423518.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2423519.png)